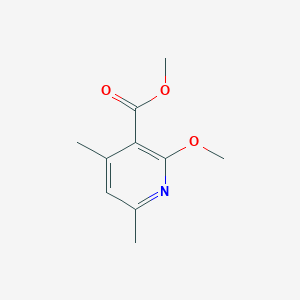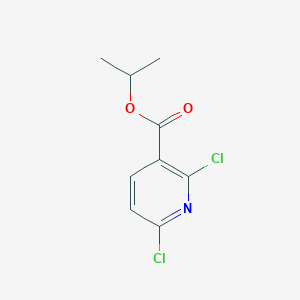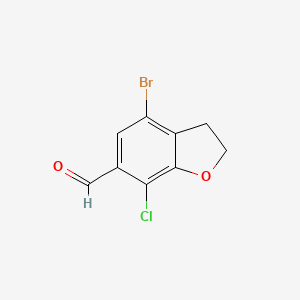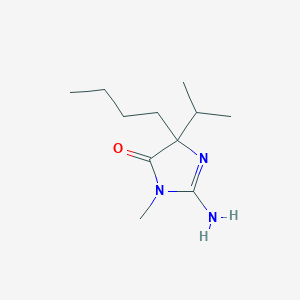
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of three isopropyl groups attached to a benzenesulfonic acid moiety, along with a triphenylsulfonium group. Its structure imparts distinct reactivity and stability, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium typically involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. One common method includes the sulfonation of 2,4,6-triisopropylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base to obtain the sulfonic acid. The triphenylsulfonium group can be introduced through a reaction with triphenylsulfonium chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and catalysts.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium involves its interaction with molecular targets through its sulfonic acid and triphenylsulfonium groups. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The compound’s reactivity allows it to form covalent bonds with specific biomolecules, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a triphenylsulfonium group.
Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester: Contains a methyl group and an ester linkage, differing in both structure and reactivity.
Uniqueness
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is unique due to its combination of sulfonic acid and triphenylsulfonium groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biomolecules or other chemical entities .
Propriétés
Numéro CAS |
197447-16-8 |
|---|---|
Formule moléculaire |
C33H38O3S2 |
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
triphenylsulfanium;2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1 |
Clé InChI |
USMVHTQGEMDHKL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)



![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)



